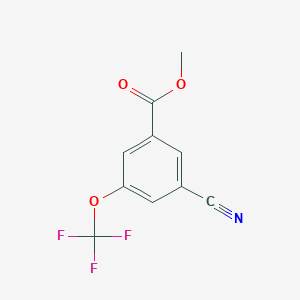

Methyl 3-cyano-5-(trifluoromethoxy)benzoate

Description

Methyl 3-cyano-5-(trifluoromethoxy)benzoate (CAS: 1306763-54-1) is a fluorinated aromatic ester with the molecular formula C₁₀H₆F₃NO₃ and a molecular weight of 245.15 g/mol . The compound features a benzoate ester backbone substituted with a cyano (-CN) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. It is typically stored under dry, sealed conditions at room temperature and is commonly used as a building block for synthesizing bioactive molecules .

Properties

IUPAC Name |

methyl 3-cyano-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c1-16-9(15)7-2-6(5-14)3-8(4-7)17-10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIVNYYTGNAFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195870 | |

| Record name | Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306763-54-1 | |

| Record name | Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306763-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-cyano-5-(trifluoromethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

- Acid Activation : The carboxylic acid (1) is refluxed with excess methanol in the presence of concentrated sulfuric acid (5–10 mol%) as a catalyst. The reaction typically proceeds at 65–80°C for 12–24 hours.

- Ester Formation : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by methanol. Water, a byproduct, is removed via azeotropic distillation to shift equilibrium toward ester formation.

Yield Optimization :

- Excess Methanol : A 5:1 molar ratio of methanol to acid improves conversion rates.

- Temperature Control : Maintaining reflux temperatures (~65°C) prevents decarboxylation side reactions.

Example Protocol

A mixture of 3-cyano-5-(trifluoromethoxy)benzoic acid (10 mmol), methanol (50 mmol), and H₂SO₄ (0.5 mmol) is refluxed for 18 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield methyl 3-cyano-5-(trifluoromethoxy)benzoate in 85–92% purity.

Sequential Ring Functionalization via Halogen Intermediates

For cases where the pre-functionalized acid (1) is unavailable, a multi-step synthesis starting from simpler precursors is necessary. This approach involves:

- Introducing the trifluoromethoxy group.

- Installing the cyano substituent.

- Final esterification.

Trifluoromethoxy Group Installation

Trifluoromethoxy groups are introduced via electrophilic substitution or nucleophilic displacement. A validated method involves:

- Substrate : 3-Cyano-5-hydroxybenzoic acid (2).

- Reagent : Trifluoromethyl triflate (CF₃OTf) in the presence of a base (e.g., K₂CO₃).

- Conditions : Anhydrous DMF, 0°C to room temperature, 6–8 hours.

Intermediate Isolation : The product, 3-cyano-5-(trifluoromethoxy)benzoic acid (1), is precipitated by acidification (HCl, pH 2–3) and filtered.

Cyanation via Halogen Displacement

If the trifluoromethoxy group is introduced first, the cyano group can be installed via nucleophilic aromatic substitution (NAS):

- Substrate : 5-(Trifluoromethoxy)-3-bromobenzoic acid (3).

- Reagent : Copper(I) cyanide (CuCN) in DMF at 120°C for 24 hours.

- Mechanism : The bromine atom is displaced by CN⁻ under Ullmann-type coupling conditions.

Yield Considerations :

- Electron-withdrawing groups (e.g., trifluoromethoxy) activate the ring for NAS, improving yields to 70–80%.

- Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance reactivity in milder conditions (80°C, 12 hours).

Cyanomethylation Followed by Oxidation

An alternative route employs cyanomethyl intermediates, as demonstrated in the synthesis of structurally analogous esters.

Chloromethylation and Cyanidation

Chloromethylation :

Cyanide Substitution :

Challenges :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production favors the direct esterification route due to its simplicity. Key optimizations include:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

- Catalyst Recycling : Sulfuric acid can be neutralized and regenerated via ion exchange.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for milder cyanation conditions. For example, visible-light-mediated CN⁻ insertion using Ru(bpy)₃²⁺ as a catalyst could reduce energy consumption.

Scientific Research Applications

Methyl 3-cyano-5-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3-cyano-5-(trifluoromethoxy)benzoate with structurally analogous benzoate esters:

Physicochemical Properties

| Property | This compound | Methyl 3-(trifluoromethoxy)benzoate | Methyl 2-bromo-5-(trifluoromethoxy)benzoate |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 2.1 | 3.0 |

| Water Solubility | Low | Moderate | Low |

| Stability | Hydrolytically sensitive | Stable under basic conditions | Light-sensitive |

Research Findings and Key Insights

Synthetic Flexibility: this compound is synthesized via sequential nitration, esterification, and functional group interconversion, similar to methods described for methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate .

Biological Performance: Derivatives of this compound exhibit enhanced inhibitory activity against kinases compared to non-cyano analogs, highlighting the importance of the -CN group in bioactivity .

Market Availability : The compound is listed as a research chemical by suppliers like CymitQuimica and Combi-Blocks, with prices varying by batch size (1g: inquiry-based pricing) .

Biological Activity

Methyl 3-cyano-5-(trifluoromethoxy)benzoate is an organic compound characterized by its unique chemical structure, which includes a cyano group and a trifluoromethoxy group attached to a benzoate framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and features a trifluoromethoxy group that enhances its lipophilicity, facilitating interactions with biological membranes and enzymes. The nitrile group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in biochemical assays where it serves as a probe to study enzyme interactions.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in drug development .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against both bacterial and fungal strains. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings indicate that this compound may serve as a promising lead compound for the development of new antimicrobial agents.

Case Studies

- In Vivo Efficacy : A study conducted on a mouse model infected with Candida albicans showed that administration of this compound at a dose of 50 mg/kg resulted in significant survival rates compared to controls. The compound was effective in reducing fungal load in infected tissues .

- Mechanistic Insights : Computational studies exploring the interaction of this compound with target enzymes revealed that the trifluoromethoxy group plays a critical role in enhancing binding affinity, thereby increasing inhibitory potential .

Applications

This compound holds promise across various applications:

- Pharmaceutical Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting specific diseases, including infections caused by resistant microbial strains.

- Agrochemicals : The compound's bioactivity makes it suitable for developing new agrochemical products aimed at pest control and crop protection.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 3-cyano-5-(trifluoromethoxy)benzoate, and how do they influence experimental design?

- Molecular Formula : CHFNO (derived from structurally similar compounds in ).

- Key Features : The trifluoromethoxy (-OCF) and cyano (-CN) groups confer high electronegativity and metabolic stability, impacting solubility (polar aprotic solvents preferred) and reactivity (e.g., susceptibility to nucleophilic attack at the ester group).

- Methodological Consideration : Use anhydrous conditions for reactions involving the ester moiety to avoid hydrolysis. LCMS (e.g., t = 1.20–1.80 min, m/z = 252–522 [M+H]) and H/F NMR are critical for characterization .

Q. What synthetic strategies are effective for preparing this compound?

- Stepwise Functionalization :

Esterification : Start with 3-hydroxy-5-(trifluoromethoxy)benzoic acid, using EDCI/DMAP in DCM/MeOH to form the methyl ester (63% yield) .

Cyanation : Introduce the cyano group via nitration followed by reduction (e.g., using NaBH/Pd-C) or direct substitution with CuCN .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) is standard for isolating intermediates .

Q. How can conflicting LCMS/NMR data be resolved during structural validation?

- Case Example : Discrepancies in F NMR shifts (e.g., δ = −58.6 in CDCl) may arise from solvent effects or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence regioselectivity in further derivatization?

- Mechanistic Insight : The -OCF group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to the ester. For example, sulfonamide coupling (via General Procedure A) occurs selectively at the amino group adjacent to the hydroxyl .

- Experimental Optimization : Use mild Lewis acids (e.g., ZnCl) to enhance reactivity in Friedel-Crafts or Ullmann couplings .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Key Issues : Low yields in multi-step sequences (e.g., 43% in sulfonamide coupling ).

- Solutions :

- Optimize catalyst loading (e.g., DMAP from 0.2 to 0.5 eq.) to accelerate esterification .

- Replace hazardous reagents (e.g., EDCI) with greener alternatives like DMT-MM .

Q. How can competing side reactions (e.g., ester hydrolysis or cyano group reduction) be suppressed?

- Hydrolysis Prevention : Use anhydrous solvents (e.g., DCM) and avoid prolonged exposure to moisture.

- Cyano Stability : Avoid strong reducing agents (e.g., LiAlH); instead, employ selective catalysts (e.g., Pd/C under H) for nitro reduction .

Data Contradiction Analysis

Q. Why do reported yields for similar sulfonamide couplings vary significantly (e.g., 43% vs. 97%)?

- Variables :

- Substrate Purity : Crude intermediates (e.g., methyl 3-amino-2-hydroxy-5-(trifluoromethoxy)benzoate) may contain residual DMAP, inhibiting coupling .

- Reaction Time : Extended stirring (24–48 h) improves conversion but risks decomposition.

- Resolution : Pre-purify intermediates via column chromatography and monitor reactions by TLC/LCMS .

Methodological Tables

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.1453 g/mol (analogous compound) | |

| LCMS Retention Time (t) | 1.20–1.80 min | |

| F NMR Shift (CDCl) | δ = −58.6 |

| Synthetic Step | Yield | Key Reagents |

|---|---|---|

| Esterification | 63% | EDCI, DMAP, DCM/MeOH |

| Sulfonamide Coupling | 43% | 5-Bromo-2-hydroxyphenylsulfonyl chloride |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.